molecular formula C8H8Cl2O3S B13628626 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride

2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13628626
M. Wt: 255.12 g/mol
InChI Key: BGXXHKOFIASEKL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClO3S. It is a clear, pale liquid with a molecular weight of 255.11 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide, nucleophiles such as amines, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions can modify the activity of enzymes and proteins, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride include:

Uniqueness

This compound is unique due to its combination of an aromatic ring and a sulfonyl chloride group, providing a distinct reactivity profile. This makes it particularly valuable in the synthesis of complex organic molecules and in studies involving enzyme inhibition and protein modification .

Properties

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

IUPAC Name

2-(4-chlorophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6H2

InChI Key

BGXXHKOFIASEKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCS(=O)(=O)Cl)Cl

Origin of Product

United States

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